1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole
Overview
Description
1-[(2,4-Dichlorobenzyl)oxy]-1H-imidazole is a synthetic organic compound belonging to the class of imidazoles. It is characterized by the presence of a 2,4-dichlorobenzyl group attached to an imidazole ring via an oxygen atom. This compound is known for its significant biological activities, particularly its antifungal properties, making it a valuable substance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration, followed by purification using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and base under controlled temperature and pressure conditions.
Continuous Flow Systems: To enhance efficiency, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Purification: Industrial purification techniques, such as distillation and large-scale chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antifungal properties make it useful in studying fungal infections and developing antifungal agents.
Medicine: It is a key ingredient in antifungal medications, particularly for treating skin and mucous membrane infections.
Industry: The compound is used in the formulation of antifungal creams, ointments, and sprays.
Mechanism of Action
The antifungal activity of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is primarily due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
Comparison with Similar Compounds
Miconazole: Another imidazole derivative with similar antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Ketoconazole: An imidazole derivative used to treat systemic fungal infections.
Uniqueness: 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is unique due to its specific substitution pattern on the benzyl group, which enhances its antifungal activity and selectivity. Compared to other imidazole derivatives, it offers a broader spectrum of activity and improved efficacy against resistant fungal strains.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-2-1-8(10(12)5-9)6-15-14-4-3-13-7-14/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRGZUBRFXYOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.